REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].Br[Mg][CH2:13][CH:14]([CH3:16])[CH3:15].Cl.C(Cl)(=O)C(Cl)=O.CS(C)=O.C(N(CC)CC)C>C(OCC)C.C(Cl)Cl.C(OCC)(=O)C>[CH3:13][CH:14]([CH3:16])[CH2:15][C:6]([C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:7]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4.77 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1
|
Name
|
bromo(2-methylpropyl)magnesium
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
Br[Mg]CC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
4.97 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.39 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to afford a crude material
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the solution stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at −78° C.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted by DCM
|
Type
|
WASH
|
Details
|
washed with water/brine
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-50% ethyl acetate in hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)C1=CC(=CC=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |